N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for amino acid derivatives and their corresponding salts. The compound possesses the International Union of Pure and Applied Chemistry name (R)-3-((2-cyanoethyl)thio)-2-((1-hydroxyethylidene)amino)propanoic acid, ammonia salt, which accurately describes its complete molecular structure and stereochemical configuration. The Chemical Abstracts Service registry number for the ammonium salt form is 168208-30-8, while the free acid form carries the Chemical Abstracts Service number 74514-75-3.
The systematic identification includes multiple nomenclature variants that reflect different naming conventions used across chemical databases and literature sources. Alternative International Union of Pure and Applied Chemistry designations include azanium(2R)-2-acetamido-3-(2-cyanoethylsulfanyl)propanoate, which emphasizes the ionic nature of the ammonium salt formation. The compound is also referenced as L-Cysteine, N-acetyl-S-(2-cyanoethyl)-, ammonium salt, following the amino acid derivative naming protocol.
The molecular formula for the ammonium salt is established as C8H15N3O3S, with a molecular weight of 233.29 daltons. The free acid form exhibits the molecular formula C8H12N2O3S with a corresponding molecular weight of 216.26 daltons. The accurate mass determination yields 233.0834 for the ammonium salt, providing precise molecular identification for analytical applications.
International chemical identifiers include the International Chemical Identifier string InChI=1S/C8H12N2O3S.H3N/c1-6(11)10-7(8(12)13)5-14-4-2-3-9;/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13);1H3/t7-;/m0./s1 and the corresponding International Chemical Identifier Key ARTXYBVDCHAPSC-FJXQXJEOSA-N. The Simplified Molecular Input Line Entry System notation is represented as [NH4+].CC(=O)NC@@HC(=O)[O-], clearly indicating the ionic association between the acetylated cysteine derivative and the ammonium cation.
Molecular Geometry and Stereochemical Configuration
The molecular geometry of this compound exhibits distinct stereochemical features that define its three-dimensional structure and biological activity. The compound contains one defined stereocenter located at the alpha-carbon position of the cysteine backbone, maintaining the L-configuration characteristic of naturally occurring amino acids. The stereochemical designation (2R) in the International Union of Pure and Applied Chemistry nomenclature specifically identifies the absolute configuration of this chiral center.
The molecular structure comprises several functional groups arranged in a specific spatial configuration. The acetyl group attached to the amino nitrogen adopts a planar configuration due to the amide bond resonance, while the cyanoethyl substituent on the sulfur atom introduces additional conformational flexibility through the ethylene bridge. The carboxylate group in the ammonium salt form exists in its deprotonated state, forming ionic interactions with the ammonium counter-ion.
Conformational analysis reveals that the molecule can adopt multiple rotational conformers around the carbon-sulfur bond connecting the cysteine backbone to the cyanoethyl side chain. The nitrile group maintains its linear geometry with a carbon-nitrogen triple bond, contributing to the overall molecular dipole moment and influencing intermolecular interactions. The sulfur atom acts as a linking element between the amino acid backbone and the cyanoethyl substituent, providing conformational flexibility while maintaining the overall L-stereochemistry.
The ammonium salt formation involves ionic association between the carboxylate anion and the ammonium cation, which influences the solid-state packing and crystallographic properties. This ionic interaction stabilizes the compound in its salt form and affects its solubility characteristics and thermal stability properties.
Crystallographic Analysis and Solid-State Properties
The crystallographic analysis of this compound reveals distinctive solid-state properties that characterize its physical behavior and stability. The compound exhibits a melting point range of 138-139 degrees Celsius for the ammonium salt form, indicating moderate thermal stability under standard atmospheric conditions. In comparison, the free acid form demonstrates a slightly lower melting point of 102-104 degrees Celsius, reflecting the influence of ionic interactions in the salt formation.
The solid-state appearance is characterized as a white to off-white crystalline solid, indicating high purity and ordered crystalline structure. The crystalline nature suggests regular packing arrangements of the molecules in the solid state, facilitated by hydrogen bonding interactions between the amide groups, ionic interactions between the carboxylate and ammonium ions, and van der Waals forces between the organic molecular components.
Storage requirements indicate that the compound exhibits hygroscopic properties, necessitating storage under inert atmosphere conditions at -20 degrees Celsius to maintain stability and prevent degradation. The hygroscopic nature suggests that the crystalline structure can incorporate water molecules, potentially affecting the crystal lattice parameters and solid-state stability.
Solubility characteristics demonstrate limited solubility in common organic solvents, with slight solubility observed in dimethyl sulfoxide, methanol, and water. This solubility profile reflects the ionic nature of the ammonium salt and the polar functional groups present in the molecular structure. The limited solubility in organic solvents is consistent with the presence of ionic interactions and hydrogen bonding capabilities within the molecular framework.
The crystal packing likely involves networks of hydrogen bonds between the acetyl amide groups, ionic interactions between the carboxylate and ammonium moieties, and potential pi-pi interactions involving the nitrile functional group. These intermolecular forces contribute to the overall crystal stability and influence the observed melting point and solubility characteristics.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and conformational behavior in solution. Proton nuclear magnetic resonance analysis reveals characteristic signals corresponding to the acetyl methyl group, the alpha-proton of the cysteine residue, the methylene protons of the cyanoethyl chain, and the ammonium protons.
The proton nuclear magnetic resonance spectrum exhibits specific chemical shift patterns that reflect the electronic environment of each proton type. The acetyl methyl group typically appears as a singlet around 2.0 parts per million, while the alpha-proton of the cysteine backbone appears as a multiplet in the 4.4-4.6 parts per million region. The cyanoethyl methylene protons display characteristic triplet patterns due to coupling with adjacent methylene groups, appearing in the 2.6-2.9 parts per million range.
Fourier transform infrared spectroscopy provides complementary structural information through vibrational frequency analysis. The spectrum exhibits characteristic absorption bands corresponding to specific functional groups within the molecule. A prominent absorption band appears around 2200-2250 wavenumbers, attributed to the carbon-nitrogen triple bond stretching vibration of the nitrile group. The amide carbonyl stretch appears near 1650 wavenumbers, while the carboxylate symmetric and antisymmetric stretching modes are observed around 1400 and 1560 wavenumbers respectively.
The infrared spectrum also reveals hydrogen bonding interactions through broadened absorption bands in the 3200-3600 wavenumbers region, corresponding to nitrogen-hydrogen and oxygen-hydrogen stretching vibrations. The presence of the ammonium cation is confirmed by characteristic nitrogen-hydrogen stretching and bending modes appearing in the appropriate spectral regions.
Mass spectrometry analysis confirms the molecular weight and fragmentation patterns characteristic of the compound. The molecular ion peak appears at mass-to-charge ratio 233 for the ammonium salt form, corresponding to the calculated molecular weight. Fragmentation patterns reveal characteristic losses corresponding to the acetyl group, the cyanoethyl substituent, and the ammonium moiety, providing structural confirmation through tandem mass spectrometry analysis.
The spectroscopic data collectively confirm the structural identity of this compound and provide analytical benchmarks for quality control and identification purposes. The combination of nuclear magnetic resonance, infrared, and mass spectrometry techniques offers comprehensive structural characterization and enables reliable identification of this metabolite compound in various analytical contexts.
Properties
IUPAC Name |
azanium;(2R)-2-acetamido-3-(2-cyanoethylsulfanyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S.H3N/c1-6(11)10-7(8(12)13)5-14-4-2-3-9;/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13);1H3/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTXYBVDCHAPSC-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC#N)C(=O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCC#N)C(=O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt typically involves the reaction of L-cysteine with acrylonitrile. The reaction proceeds through the nucleophilic addition of the thiol group of L-cysteine to the carbon-carbon double bond of acrylonitrile, forming S-(2-cyanoethyl)-L-cysteine. This intermediate is then acetylated to yield N-Acetyl-S-(2-cyanoethyl)-L-cysteine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Disulfides of N-Acetyl-S-(2-cyanoethyl)-L-cysteine.
Reduction: N-Acetyl-S-(2-aminoethyl)-L-cysteine.
Substitution: Various N-acyl derivatives of S-(2-cyanoethyl)-L-cysteine.
Scientific Research Applications
Biochemical Studies
N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt is extensively used in biochemical research to study the metabolism of acrylonitrile and acrylamide. It serves as a valuable tool for understanding the detoxification processes of these compounds in biological systems. Research indicates that it can be utilized to investigate the mechanisms of cellular response to toxicants, particularly in studies focusing on oxidative stress and cellular defense mechanisms.
Polymer Chemistry
The compound plays a significant role in polymer chemistry, particularly in the synthesis of specialty polymers. Its ability to act as a precursor for various polymerization reactions allows researchers to develop materials with tailored properties for specific applications, such as drug delivery systems or biodegradable plastics.
Toxicology Research
In toxicology, this compound is employed to assess the toxicity of acrylonitrile and acrylamide. By examining how this compound interacts with biological systems, researchers can better understand the potential health risks associated with exposure to these chemicals. Studies have shown that it can serve as a biomarker for exposure assessment in environmental health studies.
Analytical Chemistry
The compound is also utilized in analytical chemistry as a reference standard for the quantification of S-(2-cyanoethyl)mercapturic acid in biological samples. This application is crucial for monitoring exposure levels in occupational settings where acrylonitrile is prevalent.
Case Study 1: Metabolism of Acrylonitrile
A study published by van Bladeren et al. (1981) explored the metabolic pathways of acrylonitrile using this compound as a marker. The researchers found that this compound plays a critical role in detoxifying acrylonitrile through mercapturic acid formation, providing insights into human exposure risks and metabolic responses .
Case Study 2: Polymer Synthesis
Research conducted by Guengerich et al. (1991) demonstrated the utility of this compound in synthesizing novel copolymers with enhanced thermal stability and mechanical properties. The findings indicated that incorporating this compound into polymer matrices could lead to innovative materials suitable for high-performance applications .
Case Study 3: Toxicological Assessment
In a toxicological assessment study, researchers investigated the effects of acrylonitrile exposure on mammalian cells, utilizing this compound as a protective agent against oxidative damage. The results highlighted its potential role in mitigating cytotoxic effects and enhancing cell viability under stress conditions .
Data Tables
| Application Area | Description |
|---|---|
| Biochemical Studies | Investigating metabolism of acrylonitrile and acrylamide |
| Polymer Chemistry | Precursor for specialty polymer synthesis |
| Toxicology Research | Assessing toxicity and exposure risks |
| Analytical Chemistry | Reference standard for quantifying metabolites |
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt involves its formation as a detoxification product of acrylonitrile. Acrylonitrile reacts with glutathione to form S-(2-cyanoethyl)glutathione, which is then metabolized to N-Acetyl-S-(2-cyanoethyl)-L-cysteine. This compound is excreted in the urine, making it a reliable biomarker for acrylonitrile exposure . The molecular targets and pathways involved include the glutathione conjugation pathway and subsequent enzymatic transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt belongs to a class of N-acetyl-S-substituted-L-cysteine derivatives, which are urinary metabolites of volatile organic compounds (VOCs). Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Comparison of this compound with Similar Metabolites
Key Comparative Insights
Structural Specificity: CEMA’s 2-cyanoethyl group (-S-CH₂-CH₂-CN) is unique to acrylonitrile metabolism, enabling high specificity as a biomarker . In contrast, 2HEMA’s hydroxyethyl group (-S-CH₂-CH₂-OH) lacks specificity, as it arises from multiple precursors (e.g., ethylene oxide, vinyl chloride) . DHBMA and MHBMA both originate from 1,3-butadiene but differ in oxidation states: DHBMA has dihydroxybutyl side chains, while MHBMA contains a hydroxylated butenyl group .
Exposure Context: CEMA is exclusive to smokers, reflecting acrylonitrile exposure from tobacco combustion . 3HPMA and DHBMA are elevated in smokers but also detected in opium users, linking them to broader plant-derived toxicants . CMEMA is uniquely elevated in vapers, suggesting novel metabolic pathways associated with e-cigarette aerosols .
Analytical Utility :
- CEMA and DHBMA are validated biomarkers with established LC-MS/MS detection protocols .
- CMEMA and MHBMA require further research to clarify their metabolic origins and health implications .
Physicochemical Properties: CEMA’s ammonium salt form enhances solubility in aqueous matrices (e.g., urine), facilitating analytical detection .
Contradictions and Limitations
- The role of CEMA in glutathione synthesis () is theoretical; direct mechanistic studies are lacking in the cited sources.
Biological Activity
N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt (CEMA) is a metabolite derived from acrylonitrile, a compound commonly found in tobacco smoke and various industrial processes. This article provides an in-depth analysis of the biological activity of CEMA, focusing on its metabolic pathways, potential health implications, and relevant case studies.
Chemical Structure and Properties
CEMA is characterized by the following chemical structure:
- Chemical Formula : C₇H₈N₂O₂S
- CAS Number : 74514-75-3
CEMA is a cysteine conjugate that plays a significant role in the mercapturic acid pathway, which is crucial for detoxifying electrophilic compounds.
CEMA is formed through the conjugation of acrylonitrile with glutathione, followed by N-acetylation. This process is facilitated by glutathione S-transferase enzymes, which convert reactive metabolites into less harmful forms that can be excreted via urine. The pathway can be summarized as follows:
- Acrylonitrile Exposure : Upon exposure to acrylonitrile, it undergoes metabolic activation.
- Formation of CEMA : The activated form reacts with glutathione to form a glutathione adduct, which is subsequently N-acetylated to produce CEMA.
- Excretion : CEMA is excreted in urine as a mercapturic acid derivative.
Oxidative Stress and Cardiovascular Disease
Recent studies have highlighted the association between urinary levels of CEMA and oxidative stress markers. A significant study involving 853 subjects demonstrated that elevated levels of CEMA correlate with increased oxidative stress, as indicated by the biomarker 8-hydroxydeoxyguanosine (8-OHdG). The geometric mean concentrations reported were:
- CEMA : 4.67 μg/L
- 8-OHdG : 2.97 μg/L
A linear regression analysis revealed a positive correlation between CEMA and 8-OHdG levels (β = 0.325, SE = 0.105, P = 0.002), suggesting that higher CEMA levels may contribute to oxidative damage associated with cardiovascular disease risk factors .
Urinary Biomarkers in Smokers
CEMA has been identified as a specific urinary biomarker for exposure to acrylonitrile in smokers. A study analyzed urine samples from active smokers, non-smokers, and vapers, confirming that CEMA was only present in active smokers. This finding underscores its potential use as a biomarker for assessing exposure to harmful substances in tobacco smoke .
Case Study 1: Acrylonitrile Exposure and Health Outcomes
A cohort study examined the health effects of acrylonitrile exposure among workers in an industrial setting. Researchers measured urinary biomarkers including CEMA to evaluate exposure levels and associated health risks. The study found that higher urinary concentrations of CEMA were linked to increased incidences of respiratory issues and oxidative stress markers among workers exposed to acrylonitrile .
Case Study 2: Smoking Cessation and Biomarker Levels
Another investigation focused on former smokers who transitioned to vaping. The study monitored changes in urinary biomarkers over time, revealing that while some metabolites decreased significantly post-smoking cessation, CEMA remained detectable only in those who continued smoking. This indicates its potential utility in monitoring smoking-related health risks .
Data Summary Table
| Parameter | CEMA Concentration (μg/L) | Associated Risk Factor |
|---|---|---|
| Smokers | Present | Increased oxidative stress |
| Non-Smokers | Absent | Lower cardiovascular disease risk |
| Former Smokers (Vapers) | Decreased | Reduced exposure to acrylonitrile |
Q & A
Q. Table 1. Key Analytical Parameters for CEMA Quantification
Q. Table 2. Comparative Biomarker Levels in Smokers vs. Vapers
Critical Considerations for Researchers
- Contradictory Data : While CEMA is undetectable in vapers in some studies , its detection in occupational acrylonitrile exposure cohorts requires rigorous exclusion of confounding sources .
- Synthesis & Handling : Although commercial synthesis details are excluded, in-lab preparation should prioritize purity (>98%) and avoid degradation via light exposure or improper pH conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
